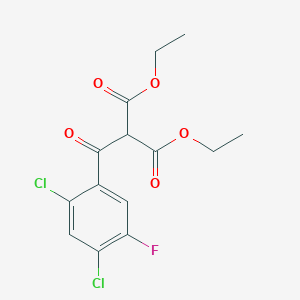

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate

Vue d'ensemble

Description

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is a chemical compound with the molecular formula C14H13Cl2FO5 and a molecular weight of 351.15 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate typically involves the acylation of diethyl malonate with 2,4-dichloro-5-fluorobenzoyl chloride. This reaction is catalyzed by aluminum chloride (AlCl3) and occurs at temperatures between 20-30°C over 1.5-2.5 hours . The reaction mixture is then subjected to reduced pressure distillation to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR, HPLC, and LC-MS analyses, to ensure the purity and consistency of the product .

Analyse Des Réactions Chimiques

Partial Hydrolysis and Decarboxylation

The malonate undergoes partial hydrolysis followed by decarboxylation to form ethyl 2,4-dichloro-5-fluorobenzoylacetate. This step employs p-toluenesulfonic acid (p-TsOH) in aqueous conditions :

Reaction Pathway :

-

Hydrolysis of one ester group to the carboxylic acid.

-

Decarboxylation under thermal conditions (reflux) to eliminate CO₂.

Conditions :

Cyclization to Quinolone Derivatives

The malonate participates in cyclization reactions to form the quinolone core. For example, under basic conditions (K₂CO₃ or NaH) in N,N-dimethylformamide (DMF) at 80–180°C, it forms 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid .

Key Parameters :

| Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|

| K₂CO₃ | DMF | 140 | 70–77% |

| NaH | DMSO | 100 | 65% |

Mechanism : Intramolecular nucleophilic attack by the amine group (from cyclopropylamine) on the activated carbonyl, followed by dehydration .

Condensation with Triethyl Orthoformate

The malonate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate, a precursor for quinolone synthesis :

Reaction Conditions :

-

Reagent : Triethyl orthoformate (3 eq)

-

Solvent : Acetic anhydride

-

Temperature : Reflux (140°C)

Hydrolysis Challenges

Unlike simpler malonates, hydrolysis of this compound is complicated by electron-withdrawing fluorine and chlorine substituents. Basic hydrolysis (KOH/EtOH) fails due to steric and electronic effects . Successful hydrolysis requires acidic conditions :

-

Optimal System : 48% HBr in glacial acetic acid (1:5 v/v) at 100°C .

-

Product : 2-(2,4-Dichloro-5-fluorobenzoyl)malonic acid (isolated as its decarboxylated derivative) .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Mg(OEt)₂, 2,4-Cl₂-5-F-benzoyl chloride | Diethyl malonate derivative | 80% |

| Hydrolysis/Decarboxyl. | p-TsOH, H₂O/Ac₂O | Ethyl benzoylacetate | 75% |

| Cyclization | K₂CO₃, DMF, 140°C | 7-Chloro-6-fluoroquinolone | 77% |

| Acidic Hydrolysis | 48% HBr/AcOH, 100°C | Malonic acid derivative | 60% |

Applications De Recherche Scientifique

Organic Synthesis

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzoyl ring.

Key Reactions:

- Nucleophilic Substitution : Reacts with amines or thiols to form amide derivatives.

- Hydrolysis : Under acidic or basic conditions, it yields diethyl malonate and 2,4-dichloro-5-fluorobenzoic acid.

Biological Applications

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its reactivity allows it to form stable complexes with target molecules, potentially inhibiting enzyme activity or modulating receptor functions.

Case Study: Enzyme Inhibition

- Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for understanding biochemical processes.

Pharmaceutical Development

This compound is a precursor in the synthesis of pharmaceuticals targeting neurological and inflammatory conditions. Its structural attributes enhance its efficacy as a drug candidate due to its ability to interact with biological targets effectively .

Pharmaceutical Applications:

- Used in developing anti-inflammatory drugs.

- Investigated for potential neuroprotective effects.

Industrial Applications

The compound also finds applications in industrial settings, particularly in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for creating formulations that require specific reactivity or stability .

Mécanisme D'action

The mechanism of action of Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The electron-withdrawing groups on the benzoyl ring enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl 2-(2,4-dichlorobenzoyl)malonate

- Diethyl 2-(2,4-difluorobenzoyl)malonate

- Diethyl 2-(2,4-dichloro-5-methylbenzoyl)malonate

Uniqueness

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is unique due to the presence of both chlorine and fluorine atoms on the benzoyl ring. This combination of electron-withdrawing groups significantly enhances its reactivity and stability compared to similar compounds, making it a valuable intermediate in various chemical syntheses .

Activité Biologique

Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by various studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a malonate group and a dichloro-fluorobenzoyl moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing the 2,4-dichloro-5-fluorophenyl moiety. For instance, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 10a | S. aureus | 16 | 32 µM |

| 10d | E. coli | 15 | 64 µM |

| 11g | Pseudomonas aeruginosa | 14 | 128 µM |

These findings indicate that diethyl derivatives may possess similar or enhanced antimicrobial properties due to the presence of the dichloro and fluorine substituents, which are known to enhance biological activity through various mechanisms, including membrane disruption and enzyme inhibition .

Anticancer Activity

Research has also pointed towards the anticancer potential of this compound. A study focusing on oxadiazole derivatives indicated that compounds with similar structures exhibited promising anticancer activities by inducing apoptosis in cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study: Anticancer Effect on HeLa Cells

In vitro studies showed that diethyl derivatives could inhibit cell growth in HeLa cells with an IC50 value ranging from 10 to 30 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which demonstrated increased annexin V staining in treated cells compared to controls .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes. Notably, its activity against cholinesterases has been documented:

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 14.8 |

| Butyrylcholinesterase (BuChE) | 18.6 |

The compound's ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the benzoyl moiety significantly affect the compound's potency and selectivity against various targets.

Key Findings:

- Introduction of halogen atoms enhances antimicrobial activity.

- Alterations in the malonate group can lead to improved enzyme inhibition profiles.

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a malonate ester (e.g., diethyl bromomalonate) reacts with a substituted phenol or benzoyl chloride derivative under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) with reflux. Optimization involves controlling stoichiometry (e.g., 1:1.5 molar ratio of starting materials), solvent polarity, and reaction time. Purification via flash chromatography (petroleum ether/ethyl acetate gradients) improves yield and purity . Hydrolysis of intermediates (e.g., using NaOH) may require pH adjustments to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Analyze chemical shifts for ester groups (δ ~1.24 ppm for OCH₂CH₃, δ ~165-175 ppm for carbonyl carbons) and aromatic protons (δ ~6.26–7.92 ppm for substituents) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 307) and fragmentation patterns .

- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and aromatic C-Cl/F vibrations .

Q. What purification methods are recommended for isolating this compound, and how does solvent selection impact purity?

- Methodological Answer : Flash chromatography with petroleum ether/ethyl acetate (8:2) effectively separates the product from unreacted starting materials. Polar solvents (e.g., MeOH) may co-elute impurities, while non-polar systems improve resolution. Post-synthesis, washing with H₂O and Na₂SO₄ drying removes residual salts .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichloro-5-fluorobenzoyl group influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing Cl and F substituents activate the benzoyl carbonyl toward nucleophilic attack. Steric hindrance from the 2,4-dichloro groups may slow reactions at the ortho positions. Computational modeling (DFT) can predict regioselectivity, while kinetic studies under varying temperatures (e.g., 25°C vs. 70°C) quantify activation barriers .

Q. What strategies mitigate competing side reactions during alkylation of this compound enolates?

- Methodological Answer :

- Use LDA or NaH to generate enolates in anhydrous THF at -78°C, minimizing aldol condensation.

- Add alkyl halides slowly to avoid over-alkylation.

- Monitor reaction progress via TLC (hexane/EtOAc) and quench with NH₄Cl to terminate side reactions .

Q. How can HPLC-MS resolve diastereomers formed during quinolone antibiotic synthesis from this compound?

- Methodological Answer :

- Column : C18 reverse-phase column with 0.1% formic acid in acetonitrile/H₂O (gradient elution).

- MS Detection : Use ESI+ mode to track [M+H]⁺ ions. Diastereomers show distinct retention times and fragmentation (e.g., loss of CO₂ or Cl/F groups). Quantify using calibration curves with internal standards (e.g., deuterated analogs) .

Q. What mechanistic insights explain regiochemical outcomes in nitration or halogenation of intermediates derived from this compound?

- Methodological Answer : Nitration with HNO₃ at 70°C favors para-substitution due to steric blocking by Cl/F groups. Computational analysis (Hammett plots) correlates substituent electronic effects with reaction rates. For halogenation, AlCl₃ catalysis directs electrophilic attack to less hindered positions, validated by X-ray crystallography of products .

Propriétés

IUPAC Name |

diethyl 2-(2,4-dichloro-5-fluorobenzoyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2FO5/c1-3-21-13(19)11(14(20)22-4-2)12(18)7-5-10(17)9(16)6-8(7)15/h5-6,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRSCZBWQXEMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC(=C(C=C1Cl)Cl)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536919 | |

| Record name | Diethyl (2,4-dichloro-5-fluorobenzoyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86483-50-3 | |

| Record name | 1,3-Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86483-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2,4-dichloro-5-fluorobenzoyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.